molecular formula C23H22ClN3O3 B11350120 N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide

Cat. No.: B11350120
M. Wt: 423.9 g/mol
InChI Key: BKTVHBCVMUVHDI-UHFFFAOYSA-N
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Description

N-({1-[4-(4-Chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a combination of benzodiazole, furan, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(4-Chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Chlorophenoxybutyl Group: This step involves the nucleophilic substitution reaction where the benzodiazole core reacts with 4-chlorophenoxybutyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Furan-2-Carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted chlorophenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.

    Biological Studies: The compound can be used to study the interactions of benzodiazole and furan derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-({1-[4-(4-Chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[4-(4-Chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

N-({1-[4-(4-Chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide is unique due to the combination of benzodiazole, furan, and chlorophenoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H22ClN3O3

Molecular Weight

423.9 g/mol

IUPAC Name

N-[[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C23H22ClN3O3/c24-17-9-11-18(12-10-17)29-14-4-3-13-27-20-7-2-1-6-19(20)26-22(27)16-25-23(28)21-8-5-15-30-21/h1-2,5-12,15H,3-4,13-14,16H2,(H,25,28)

InChI Key

BKTVHBCVMUVHDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCCOC3=CC=C(C=C3)Cl)CNC(=O)C4=CC=CO4

Origin of Product

United States

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